Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine

説明

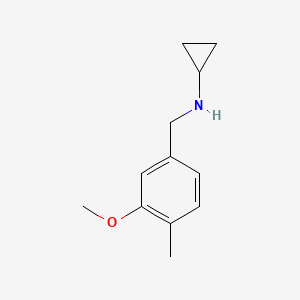

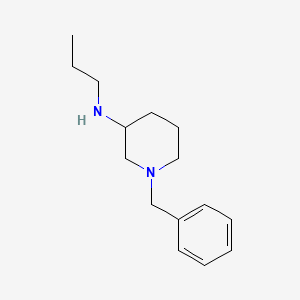

“Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine” is a compound that contains a cyclopropyl group (a three-membered carbon ring), a benzyl group (a benzene ring attached to a methylene group), and an amine group (a nitrogen atom with a lone pair of electrons). The benzyl group is substituted with a methoxy group (an oxygen atom connected to a methyl group) at the 3-position and a methyl group at the 4-position .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl bromide or benzyl chloride. The methoxy and methyl groups could be introduced using Friedel-Crafts alkylation . The cyclopropyl group could potentially be introduced using a cyclopropanation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclopropyl ring, a benzene ring, and an amine group. The benzene ring would have a methoxy group and a methyl group attached to it .Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, forming salts with acids. The benzene ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with benzene rings are relatively stable and often have higher boiling points than similar-sized alkanes .科学的研究の応用

Metabolic Characterization and Pharmacokinetics

A comprehensive study on Cyclopropyl-methoxycarbonylmetomidate (ABP-700), a derivative of Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine, detailed its safety, tolerability, clinical effects, and pharmacokinetics-pharmacodynamics following single ascending bolus doses in healthy subjects. The investigation revealed that ABP-700 was well tolerated up to specific doses, showcasing rapid onset of anesthesia/sedation and a quick recovery, highlighting its potential for clinical applications in anesthesia or sedation with a favorable side-effect profile (Struys et al., 2017).

Safety and Clinical Effect

Another study focused on the intravenous infusion of Cyclopropyl‐methoxycarbonyl etomidate (ABP‐700), investigating its safety and efficacy during 30-minute continuous infusions in healthy subjects. This second-generation analogue of etomidate was developed to retain the favorable hemodynamic and respiratory profiles of its predecessor while minimizing adrenocortical suppression. The findings indicated dose-dependent hypnotic effects without causing severe hypotension, severe respiratory depression, or adrenocortical suppression, though involuntary muscle movements were noted as a concern (Valk et al., 2018).

Mechanistic Insights and Pharmacodynamics

The pharmacokinetics and pharmacodynamics of CP-105,696, a leukotriene B4 receptor antagonist structurally similar to Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine, were explored in a study. This research aimed at evaluating the compound's efficacy in inflammatory diseases, demonstrating significant LTB4-receptor antagonism following single doses and pharmacokinetics conducive to once-daily dosing. The study provided insights into the therapeutic potential of Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine derivatives in managing inflammation (Liston et al., 1998).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(3-methoxy-4-methylphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-3-4-10(7-12(9)14-2)8-13-11-5-6-11/h3-4,7,11,13H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWZFQWZGPHEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC2CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl-(3-methoxy-4-methylbenzyl)-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline](/img/structure/B1438185.png)

![3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1438187.png)

![(Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1438190.png)

![2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B1438192.png)

![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1438193.png)

![[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438198.png)

![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1438204.png)